1-(2-Bromo-3-cyanophenyl)propan-2-one

Description

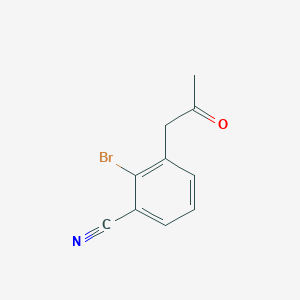

1-(2-Bromo-3-cyanophenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with bromo (Br) and cyano (CN) groups at the ortho and para positions, respectively. Its molecular formula is C₁₀H₈BrNO (MW ≈ 237.9 g/mol).

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

2-bromo-3-(2-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H8BrNO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5H2,1H3 |

InChI Key |

WXCAJVKCXZBZRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-3-cyanophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyanophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Corresponding substituted products like amines or thioethers.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized compounds.

Scientific Research Applications

1-(2-Bromo-3-cyanophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-cyanophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyanophenyl group can also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

(a) 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one ()

- Structure: Propan-1-one (acetophenone derivative) with Br at the α-carbon and a 3-chloro-4-methylphenyl group.

- Substituent Effects :

- Chloro (Cl) and methyl (CH₃) groups at meta and para positions create a mixed electronic environment (Cl is electron-withdrawing, CH₃ is electron-donating).

- Br at the α-carbon enhances electrophilicity at the carbonyl group compared to the target compound’s propan-2-one structure.

- Applications : Likely used as a building block for pharmaceuticals or agrochemicals due to halogenated aromatic systems.

(b) 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one ()

- Structure: α,β-unsaturated ketone (prop-2-en-1-one) with Br at the β-carbon and a sydnone ring.

- Key Differences: The conjugated enone system increases reactivity in cycloadditions or Michael additions, unlike the saturated propan-2-one in the target compound. The sydnone ring (a mesoionic heterocycle) introduces unique electronic properties and biological activity .

Aliphatic and Heterocyclic Derivatives

(a) (S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) ()

- Structure : Propan-2-one attached to a piperidine ring (a cyclic secondary amine).

- Functional Differences: The piperidine moiety confers basicity and bioactivity (anti-helminthic properties), contrasting with the aromatic Br/CN groups in the target compound. Polar amine group enhances water solubility compared to the hydrophobic bromo-cyanophenyl system .

(b) 1-(Furan-2-yl)propan-2-one ()

- Structure : Propan-2-one linked to a furan ring.

- Reactivity :

Positional Isomers and Ketone Variants

(a) 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one ()

- Structure : Propan-1-one attached to a sulfonated indole ring with a bromomethyl group.

- Key Contrasts: The propan-1-one (acetophenone) configuration places the ketone adjacent to the indole ring, altering steric and electronic interactions compared to the target’s propan-2-one. Bromomethyl group acts as a leaving group, enabling alkylation or elimination reactions .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.